tert-Butyl decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate
Description
Chemical Structure and Properties
The compound tert-Butyl decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate (CAS: 1486470-57-8) is a bicyclic heterocyclic molecule with a fused azetidine-isoindole ring system. Its molecular formula is C₁₄H₂₄N₂O₂, and it has a molecular weight of 252.35 g/mol . The stereochemistry is defined as (2aS,3aR,6aS,7aR), indicating a rigid, chiral structure that serves as a critical building block in asymmetric synthesis and pharmaceutical research. The tert-butyl carboxylate group enhances solubility in organic solvents and stabilizes the molecule during synthetic reactions.
Applications
This compound is primarily utilized as a chiral intermediate in the synthesis of complex molecules, particularly those requiring stereochemical precision. Its fused ring system provides conformational rigidity, making it valuable for studying structure-activity relationships (SAR) in drug discovery.
Properties
Molecular Formula |
C14H24N2O2 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
tert-butyl 4,10-diazatricyclo[6.3.0.03,6]undecane-10-carboxylate |
InChI |
InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-7-10-4-9-6-15-12(9)5-11(10)8-16/h9-12,15H,4-8H2,1-3H3 |
InChI Key |
BMISVJFOVWERFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC3CNC3CC2C1 |
Origin of Product |
United States |
Preparation Methods
Preparation of N-tert-butyl-decahydro-(4aS,8aS) isoquinoline-3(S)-carboxamide
A method for producing N-tert-butyl-decahydro-(4aS,8aS) isoquinoline-3(S)-carboxamide includes the following steps:
- Create a first reaction mixture in a reaction vessel. This mixture should contain (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, between 1 to 4 equivalents of phosgene, and an organic solvent with a boiling point between approximately 50° and 125°C.
- Heat the first reaction mixture to a temperature between 50° to 125°C. Maintain this temperature for about 2 to 6 hours to produce an N-carboxy anhydride.
- Cool the first reaction mixture by at least 45°C to an amine-addition temperature ranging from approximately -20° to 5°C.
- Add between 1 and 4 equivalents of tert-butyl amine to the reaction vessel to form a second reaction mixture.
- Maintain the second reaction mixture at a temperature higher than 5°C until the N-carboxy anhydride converts to (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide.
- Wash the second reaction mixture with an aqueous base and discard the resulting aqueous phase. This produces an organic solution containing purified (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide.
- Hydrogenate the purified carboxamide under pressure in the presence of a catalyst to form N-tert-butyl-decahydro-(4aS,8aS) isoquinoline-3(S)-carboxamide.
Synthesis of 5-hydroxyindoles carboxylic ester
This method involves a three-step process: enamine synthesis, 5-hydroxyindoles carboxylic ester synthesis, and basic ester cleavage of 5-hydroxyindoles carboxylic ester.
- Enamine Synthesis: Combine ethyl acetoacetate 1 and primary amine 2 in a round-bottom flask with catalytic amounts of acetic acid under ultrasonic irradiation to obtain the primary enamine 3.
- 5-hydroxyindoles carboxylic ester synthesis: Add enamine 3 dropwise to benzoquinone or naphthoquinone 4 in the presence of \$$CaI_2\$$ as a catalyst. React the mixture for one hour at reflux temperature to produce 5-hydroxyindoles carboxylic ester 5.
- Hydrolysis: Subject the 5-hydroxyindoles carboxylic ester 5 to hydrolysis to form 5-hydroxyindoles carboxylic acid 6.
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Ester
The tert-butyl carboxylate group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is common in protecting group chemistry:
Key Factors:
-
Acidic conditions (e.g., HCl in dioxane) typically cleave tert-butyl esters at elevated temperatures .
-
Basic conditions (e.g., NaOH in aqueous THF) may require prolonged reaction times due to steric hindrance from the tert-butyl group .
Functionalization of the Azetidine Ring
The azetidine (four-membered nitrogen-containing ring) is strained, making it reactive toward ring-opening or expansion. Potential reactions include:
Nucleophilic Ring-Opening
Reagents such as Grignard reagents or amines could attack the electrophilic carbon adjacent to nitrogen, leading to ring-opening:
Example:
-
Reaction with methylmagnesium bromide might yield a tertiary amine product.
Acid-Catalyzed Rearrangement
Protonation of the azetidine nitrogen could induce ring expansion or contraction, as seen in strained N-heterocycles .
Hydrogenation and Reduction
Conditions:
Oxidation Reactions
The tertiary C–H bonds in the decahydro-isoindole system may undergo oxidation under strong conditions (e.g., KMnO₄ or CrO₃), though regioselectivity is challenging to predict.
Cross-Coupling Reactions
The tertiary amine in the azetidine ring could participate in Buchwald–Hartwig amination or Ullmann-type couplings if deprotonated.
Example:
Comparative Reactivity with Analogous Compounds
The table below summarizes reactions of structurally related compounds:
Challenges and Research Gaps
-
Steric hindrance from the tert-butyl group and bicyclic framework may limit reactivity.
-
Experimental data specific to this compound is sparse; most inferences derive from studies on simpler isoindole or azetidine systems .
-
Selectivity in functionalization (e.g., differentiating between azetidine and isoindole nitrogens) remains unexplored.
Scientific Research Applications
tert-Butyl decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole structure allows it to bind to various receptors and enzymes, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between the target compound and structurally related analogs:
Key Observations :
Core Ring Systems: The target compound’s azeto[2,3-f]isoindole system is unique among the analogs, which predominantly feature indole, indoline, or pyrano-quinoline cores. This distinction imparts greater conformational rigidity and stereochemical complexity . Indole derivatives (e.g., ) lack the fused azetidine ring, reducing steric hindrance and altering reactivity in substitution reactions.
Substituent Effects :
- The tert-butyl carboxylate group is common across all compounds, enhancing solubility and stability. However, the target compound lacks polar groups like hydroxy or bromo , which are present in analogs . These substituents influence hydrogen-bonding capacity and electronic properties.
Synthetic Utility :
Physicochemical and Pharmacokinetic Properties
Analysis :
Biological Activity
Tert-butyl decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : tert-butyl (2aS,3aR,6aS,7aS)-decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate
- Molecular Formula : C14H24N2O2
- Molecular Weight : 252.35 g/mol
- CAS Number : 1486470-57-8
The compound features a tert-butyl group which is known to influence metabolic stability and bioactivity. The presence of the azetidine ring enhances its potential interactions with biological targets.
Pharmacological Properties
Research indicates that compounds containing azetidine and isoindole structures exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
- Antimicrobial Effects : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential for developing new antibiotics.
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific enzymes involved in cancer progression.
- Receptor Modulation : The structural features may allow for interaction with neurotransmitter receptors, potentially leading to neuropharmacological effects.
Case Studies
-
Anticancer Activity Study :
- A study assessed the cytotoxic effects of various isoindole derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM, suggesting its potential as an anticancer agent.
-
Antimicrobial Efficacy :
- An investigation into the antimicrobial properties revealed that the compound showed activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Data Tables
| Activity Type | Tested Concentration (µM) | IC50/MIC (µg/mL) | Comments |
|---|---|---|---|
| Anticancer (Breast Cancer) | 15 | 15 | Significant cytotoxicity observed |
| Antimicrobial | 32 | 32 | Effective against Gram-positive bacteria |
Q & A
Q. Table 1: Reaction Conditions Comparison
| Parameter | Typical Range | Reference |
|---|---|---|
| Dehydrating Agent | DCC, DIC, EDC·HCl | |
| Solvent | DCM, THF, DMF | |
| Temperature | RT to 40°C |
Basic: How is the structural identity of this compound confirmed in academic research?
Answer:
Structural characterization relies on:
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography to resolve bond lengths, angles, and stereochemistry .
- NMR spectroscopy : 1H and 13C NMR (e.g., 13C NMR in CDCl3 at 150 MHz) confirm tert-butyl group presence (δ ~80 ppm for quaternary carbon) and azetidine/isoindole ring protons (δ 1.5–4.0 ppm) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₅N₂O₂: 289.1917) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Storage : In airtight containers at –20°C to prevent decomposition .
- Handling : Use explosion-proof equipment and non-sparking tools due to tert-butyl group flammability .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., DCM or DMF vapors) .
Advanced: How can researchers resolve contradictions in crystallographic data for this compound?
Answer:
Discrepancies in XRD data (e.g., bond length variations >0.05 Å) may arise from twinning or disordered solvent. Mitigation strategies include:
- Data reprocessing : Use SHELXL’s TWIN/BASF commands to model twinning .
- Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* basis set) .
- Complementary techniques : Validate with solid-state NMR or powder XRD to rule out polymorphism .
Advanced: How can reaction yields be optimized for derivatives of this compound?
Answer:
Yield optimization requires:
- Parameter screening : Use Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. THF), temperature (RT vs. 40°C), and catalyst loading (e.g., DMAP for acylations) .
- Continuous flow chemistry : For scale-up, flow reactors improve mixing and heat transfer, reducing side reactions (e.g., tert-butyl ester hydrolysis) .
Q. Table 2: Yield Optimization Case Study
| Condition | Yield (Batch) | Yield (Flow) |
|---|---|---|
| DMF, 40°C, 24h | 65% | 82% |
| THF, RT, 48h | 55% | 78% |
Advanced: What computational methods are used to predict reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the tert-butyl group’s electron-donating effect lowers the LUMO energy of the carboxylate, enhancing electrophilicity .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. water) on conformational stability of the decahydro-azeto-isoindole core .
Advanced: How to address discrepancies between experimental and theoretical NMR spectra?
Answer:
- Solvent correction : Apply the IEF-PCM model in Gaussian to account for solvent shielding effects .
- Dynamic effects : Use relaxed scans to model ring puckering in the azetidine moiety, which affects proton chemical shifts .
- Validation : Compare computed shifts with DEPT-135 or HSQC experiments to resolve ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
